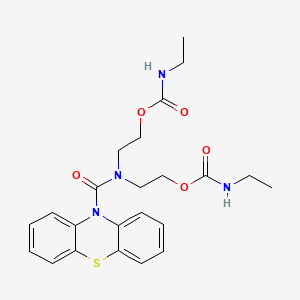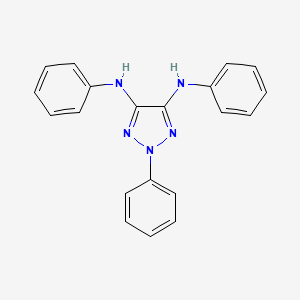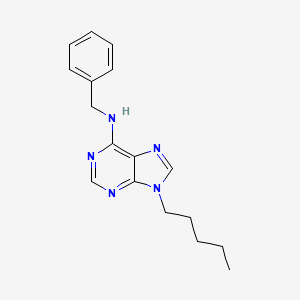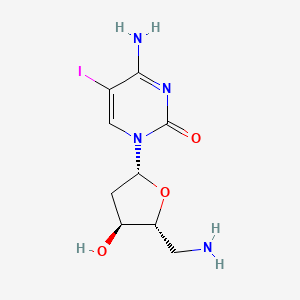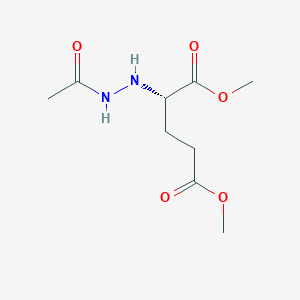
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, an ethenyl group, and a methoxymethyl group attached to a cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane can be achieved through several synthetic routes. One common method involves the chlorination of 4-ethenyl-1-(methoxymethyl)cyclohexane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can undergo reduction reactions to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-hydroxy-4-ethenyl-1-(methoxymethyl)cyclohexane.
Oxidation: Formation of this compound-1,2-diol.
Reduction: Formation of this compound derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The ethenyl group can participate in addition reactions, while the methoxymethyl group can undergo cleavage under certain conditions. These interactions can lead to the formation of various products and intermediates, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(methoxymethyl)cyclohexane: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Chloro-4-ethenylcyclohexane:
2-Chloro-4-ethenyl-1-methylcyclohexane: Contains a methyl group instead of a methoxymethyl group, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of the chlorine atom, ethenyl group, and methoxymethyl group allows for diverse chemical transformations and interactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
62907-75-9 |
|---|---|
Fórmula molecular |
C10H17ClO |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
2-chloro-4-ethenyl-1-(methoxymethyl)cyclohexane |
InChI |
InChI=1S/C10H17ClO/c1-3-8-4-5-9(7-12-2)10(11)6-8/h3,8-10H,1,4-7H2,2H3 |
Clave InChI |
SLEHRNZHTROGAV-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCC(CC1Cl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


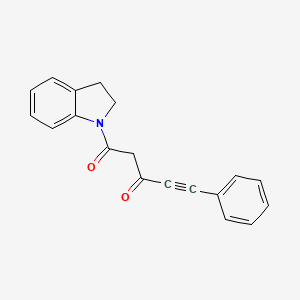
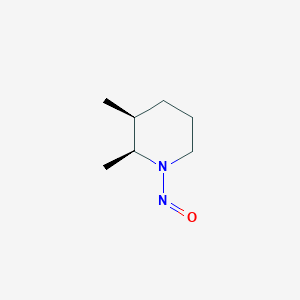
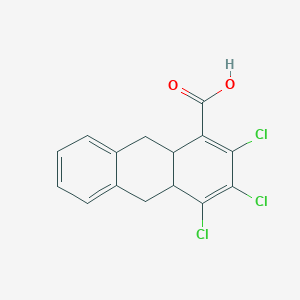

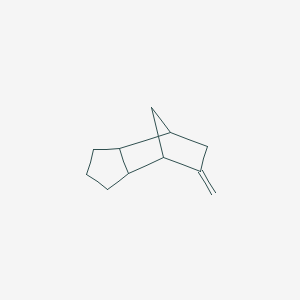
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
